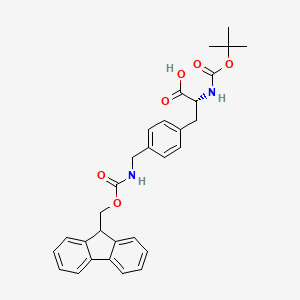

Boc-4-(Fmoc-aminomethyl)-D-phenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-4-(Fmoc-aminomethyl)-D-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the aminomethyl group attached to the phenyl ring. This compound is used extensively in peptide synthesis due to its stability and ease of removal of the protecting groups.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-4-(Fmoc-aminomethyl)-D-phenylalanine typically involves the following steps:

Protection of the Amino Group: The amino group of D-phenylalanine is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium bicarbonate.

Introduction of the Fmoc Group: The aminomethyl group is introduced by reacting the protected amino acid with 9-fluorenylmethoxycarbonyl chloride in the presence of a base like diisopropylethylamine.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to carry out the protection and introduction of the Fmoc group under controlled conditions.

Automated Purification Systems: High-performance liquid chromatography (HPLC) or other automated systems are employed for the purification of the final product.

化学反応の分析

Types of Reactions

Boc-4-(Fmoc-aminomethyl)-D-phenylalanine undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Boc and Fmoc protecting groups under acidic or basic conditions, respectively.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while piperidine is used for Fmoc deprotection.

Coupling: Reagents such as DCC or DIC in the presence of hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.

Major Products

The major products formed from these reactions include:

Deprotected Amino Acid: Removal of the Boc and Fmoc groups yields the free amino acid.

Peptides: Coupling reactions result in the formation of peptides with this compound as one of the residues.

科学的研究の応用

Peptide Synthesis

Overview:

Boc-4-(Fmoc-aminomethyl)-D-phenylalanine serves as a crucial building block in solid-phase peptide synthesis (SPPS). The presence of the Boc and Fmoc groups provides stability during synthesis while preventing unwanted side reactions.

Key Findings:

- Solid-phase peptide synthesis: This compound facilitates the creation of complex peptides with high purity and yield. The Fmoc group allows for selective deprotection under mild conditions, making it suitable for iterative synthesis cycles .

- Case Study: A study demonstrated that utilizing this compound in SPPS resulted in peptides with improved yields compared to other amino acid derivatives, highlighting its efficiency as a building block .

Drug Development

Overview:

The compound plays a significant role in the design of peptide-based drugs, particularly those targeting specific receptors.

Key Findings:

- Targeted therapies: Its structure aids in developing drugs that can selectively bind to biological targets, enhancing therapeutic efficacy while minimizing side effects .

- Case Study: Research on peptide inhibitors using this compound has shown promising results in selectively targeting cancer cells, leading to more effective treatments with reduced toxicity compared to conventional therapies .

Bioconjugation

Overview:

this compound is employed in bioconjugation processes, linking peptides to other biomolecules such as drugs or imaging agents.

Key Findings:

- Enhanced functionality: This application is crucial for developing targeted drug delivery systems, where the compound can improve the pharmacokinetics and bioavailability of therapeutic agents .

- Case Study: A study illustrated the successful conjugation of this amino acid derivative with an imaging agent, resulting in enhanced specificity and sensitivity in biological assays .

Research in Neuroscience

Overview:

The compound contributes to neuroscience research by aiding in the study of neuropeptides and neurological pathways.

Key Findings:

- Neuropeptide studies: It has been utilized to synthesize neuropeptides that are essential for understanding various neurological disorders and potential treatments for neurodegenerative diseases .

- Case Study: Research involving neuropeptides synthesized from this compound has provided insights into their roles in synaptic transmission and potential therapeutic targets for conditions like Alzheimer’s disease .

Custom Peptide Libraries

Overview:

This chemical is vital for generating diverse peptide libraries used in screening potential drug candidates.

Key Findings:

- High-throughput screening: The ability to create custom sequences facilitates the discovery of new therapeutic targets and drug candidates through systematic screening processes .

- Case Study: A project aimed at developing peptide libraries using this compound led to the identification of several novel peptides with significant bioactivity against various pathogens.

作用機序

The mechanism of action of Boc-4-(Fmoc-aminomethyl)-D-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc and Fmoc groups protect the amino and aminomethyl groups during the synthesis process, preventing unwanted side reactions. These protecting groups can be selectively removed under specific conditions to reveal the free amino groups, allowing for the formation of peptide bonds.

類似化合物との比較

Similar Compounds

Boc-4-(Fmoc-aminomethyl)-L-phenylalanine: The L-isomer of the compound, which has similar properties but different stereochemistry.

Boc-4-(Fmoc-aminomethyl)-phenylalanine: Without specifying the stereochemistry, this compound can refer to either the D- or L-isomer.

Uniqueness

Boc-4-(Fmoc-aminomethyl)-D-phenylalanine is unique due to its specific stereochemistry (D-isomer) and the presence of both Boc and Fmoc protecting groups. This combination provides stability and versatility in peptide synthesis, making it a valuable tool in the field of synthetic chemistry.

生物活性

Boc-4-(Fmoc-aminomethyl)-D-phenylalanine is a non-canonical amino acid that has garnered attention for its diverse biological activities, particularly in antibacterial applications and its potential in drug design. This article synthesizes current research findings on the compound's biological activity, including its antimicrobial properties, interactions with enzymes, and implications in therapeutic contexts.

Chemical Structure and Properties

This compound consists of a Boc (tert-butoxycarbonyl) protecting group, an Fmoc (9-fluorenylmethyloxycarbonyl) group, and a D-phenylalanine backbone. This structure allows for enhanced stability and solubility in various biological environments, making it suitable for application in peptide synthesis and drug development.

Antimicrobial Activity

Research has highlighted the compound's significant antimicrobial properties , particularly against various strains of bacteria.

Table 1: Antimicrobial Activity of this compound

The compound has shown a pronounced effect against Gram-positive bacteria such as Staphylococcus aureus, while its efficacy against Gram-negative bacteria like E. coli is limited due to the structural characteristics of these bacteria that prevent the compound from penetrating their membranes .

The antimicrobial activity of this compound is attributed to its ability to disrupt bacterial cell membranes. The Fmoc group plays a crucial role in enhancing the compound's surfactant properties, which facilitate membrane disruption and biofilm eradication . Studies indicate that this compound can inhibit biofilm formation, a critical factor in bacterial resistance.

Enzyme Interactions

This compound has also been studied for its interactions with various enzymes, particularly proteases.

Case Study: Protease Inhibition

In a study evaluating the effects of non-canonical amino acids on protease structure and function, this compound was incorporated into peptide inhibitors targeting trypsin-like proteases. The modified peptides exhibited enhanced binding affinity compared to their canonical counterparts, demonstrating the potential for this compound in designing more effective enzyme inhibitors .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for drug development. Its ability to act as an antimicrobial agent combined with its structural versatility allows for the design of novel therapeutic agents that can overcome bacterial resistance mechanisms.

Table 2: Potential Applications

| Application Area | Description |

|---|---|

| Antimicrobial agents | Development of new antibiotics |

| Enzyme inhibitors | Targeting specific proteases in disease models |

| Drug delivery systems | Enhancing solubility and stability of drug formulations |

特性

IUPAC Name |

(2R)-3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-12-14-20(15-13-19)17-31-28(35)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZKNNBERXWTJP-AREMUKBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。